molecular formula C8H6BrNO3 B12343731 4-Bromo-2-methyl-5-nitrobenzaldehyde CAS No. 476660-65-8

4-Bromo-2-methyl-5-nitrobenzaldehyde

Cat. No.: B12343731
CAS No.: 476660-65-8
M. Wt: 244.04 g/mol
InChI Key: BOCKCHHCYWRZGM-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 4-bromo-2-methylbenzaldehyde, followed by oxidation to introduce the nitro group at the desired position . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

4-Bromo-2-methyl-5-nitrobenzaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-nitrobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.

    4-Methyl-2-nitrobenzaldehyde: Similar structure but lacks the bromine atom.

    2-Bromo-4-nitrobenzaldehyde: Similar structure but with different substitution pattern.

Uniqueness

4-Bromo-2-methyl-5-nitrobenzaldehyde is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the benzene ring. This unique combination of substituents imparts specific chemical reactivity and biological activity, making it valuable in various applications .

Properties

CAS No.

476660-65-8

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

4-bromo-2-methyl-5-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO3/c1-5-2-7(9)8(10(12)13)3-6(5)4-11/h2-4H,1H3

InChI Key

BOCKCHHCYWRZGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)[N+](=O)[O-])Br

Origin of Product

United States

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